Xanthinin
Overview
Description
Xanthinin is a naturally occurring sesquiterpene lactone found in plants of the genus Xanthium . These plants are widely distributed across the world and have been used in traditional medicine for centuries . This compound, along with other xanthanolides, is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties .
Mechanism of Action
Target of Action
Xanthinin, a derivative of xanthine, primarily targets adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses .
Mode of Action
This compound interacts with its targets, the adenosine receptors, as an agonist or antagonist . This interaction results in changes in the receptor’s activity, which can lead to alterations in cellular signaling and function .
Biochemical Pathways
This compound affects several biochemical pathways. It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . It also influences the purine metabolism pathway . The downstream effects of these pathway alterations can lead to changes in cellular energy metabolism, nucleotide synthesis, and other critical cellular functions .
Pharmacokinetics
It is known that xanthine, the parent compound of this compound, is used to manage uncomplicated liver dysfunction in combination with orotic acid
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its influence on multiple targets and pathways. For instance, this compound has been shown to have significant inhibitory effects on cell proliferation . It also exerts effects on the respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, and stomach .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the nitrogen-containing compounds, like this compound, are gaining more attention in the present era because of their wide diversity in their biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthanolides, including xanthinin, involves several steps. One common method is the extraction from Xanthium species using organic solvents followed by chromatographic purification . The synthetic route typically involves the cyclization of sesquiterpene precursors under acidic conditions to form the lactone ring .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Xanthium plants. The process involves harvesting the plant material, drying, and then extracting the active compounds using solvents such as ethanol or methanol . The extracts are then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Xanthinin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, alcohols, and substituted lactones .
Scientific Research Applications
Xanthinin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Xanthatin: Another xanthanolide found in Xanthium species, known for its anti-cancer and anti-inflammatory properties.
Parthenolide: A sesquiterpene lactone found in feverfew, with similar anti-inflammatory and anti-cancer activities.
Artemisinin: A sesquiterpene lactone from Artemisia annua, widely known for its anti-malarial properties.
Uniqueness of Xanthinin
This compound is unique due to its specific structural features, such as the presence of an epoxide group, which contributes to its distinct biological activities . Its ability to modulate multiple signaling pathways and target various cellular proteins makes it a versatile compound in scientific research .
Properties
IUPAC Name |
[1-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxobutyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSCQKGSAHTWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113283 | |
Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
580-49-4, 17954-90-4 | |
Record name | Xanthinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17954-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is xanthinin and where is it found?
A1: this compound is a sesquiterpene lactone primarily found in various species of the Xanthium genus, commonly known as cocklebur. [, , , , , , , , , ] These plants are known to produce a variety of sesquiterpene lactones, with this compound often being a major component. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. [, , ]
Q3: Has the structure of this compound been fully elucidated?
A3: Yes, the structure of this compound, including its stereochemistry, has been determined through various spectroscopic methods and chemical studies. [, , , ]
Q4: What are the key structural features of this compound?
A4: this compound possesses a xanthanolide skeleton, characterized by a fused ring system. [, , ] Importantly, it lacks the α-methylene-γ-lactone moiety found in some related sesquiterpene lactones. []
Q5: Are there any known stereoisomers of this compound?
A5: Yes, xanthumin is a known stereoisomer of this compound. [] These two compounds share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.
Q6: How does this compound's structure relate to its biological activity?
A7: While the exact structure-activity relationship (SAR) of this compound is not fully understood, studies suggest that the presence of specific functional groups within the xanthanolide skeleton contributes to its biological activity. [, ] For instance, the absence of the α-methylene-γ-lactone in this compound differentiates its activity profile compared to other xanthanolides. []
Q7: Are there any studies on the phytotoxic effects of this compound?
A9: Yes, research has shown that this compound exhibits selective phytotoxicity. [] It has been found to affect the growth of certain plant species, suggesting a potential role in allelopathy, the ability of a plant to inhibit the growth of nearby plants. [, ]
Q8: Has this compound been investigated for its antimalarial potential?
A10: While not a primary focus of research on this compound, one study suggested that it might contribute to the antimalarial activity observed in extracts of Curcuma caesia. [] This study proposed that this compound, alongside other compounds in the extract, could act as an inhibitor of Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT). []
Q9: How is this compound typically extracted and analyzed?
A11: this compound is typically extracted from plant material using solvents like chloroform. [, ] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify this compound in plant extracts. [, ]
Q10: Are there any established methods for the bioassay of this compound?
A12: While specific bioassays solely focused on this compound are limited, its antitranspirant activity has been assessed using a method involving the stomatal responses of isolated Commelina communis epidermis. []
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